Ro 04-5595 hydrochloride

概要

説明

- Ro 04-5595 塩酸塩は、GluN2B(旧称 NR2B)含有NMDA受容体の選択的アンタゴニストとして作用する化合物です。これらの受容体は、中枢神経系のシナプス可塑性と興奮性神経伝達に重要な役割を果たしています。

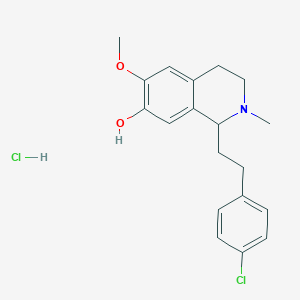

- Ro 04-5595 塩酸塩の化学名は、1-[2-(4-クロロフェニル)エチル]-1,2,3,4-テトラヒドロ-6-メトキシ-2-メチル-7-イソキノリンオール塩酸塩です。

- その分子式は C₁₉H₂₂ClNO₂·HCl で、分子量は 368.3 g/mol です .

製法

- 残念ながら、Ro 04-5595 塩酸塩の詳しい合成経路や工業生産方法は、商業的な理由で販売が中止されているため、容易に入手できません。

- it was synthesized and characterized in scientific research studies.

化学反応解析

- Ro 04-5595 塩酸塩は、酸化、還元、置換などの様々な化学反応を起こすと考えられます。

- これらの反応で使用される一般的な試薬や条件は、その製造過程で使用される合成経路に固有のものです。

- これらの反応から生成される主な生成物は、特定の反応条件によって異なります。

科学研究への応用

- Ro 04-5595 塩酸塩は、NMDA受容体への影響について広く研究されています。

- 研究では、シナプス可塑性、記憶、興奮毒性について調査するために使用されてきました。

- その用途は、神経生物学、薬理学、創薬などの分野にまで広がっています。

作用機序

- Ro 04-5595 塩酸塩は、NMDA受容体のGluN2Bサブユニットを選択的に標的とします。

- これらの受容体を阻害することで、シナプス伝達を調節し、学習や記憶プロセスに影響を与える可能性があります。

- 関与する正確な分子標的と経路は、さらなる調査が必要です。

準備方法

- Unfortunately, detailed synthetic routes and industrial production methods for Ro 04-5595 hydrochloride are not readily available due to its withdrawal from sale for commercial reasons.

- it was synthesized and characterized in scientific research studies.

化学反応の分析

- Ro 04-5595 hydrochloride likely undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are specific to the synthetic pathways employed during its preparation.

- The major products formed from these reactions would depend on the specific reaction conditions.

科学的研究の応用

Therapeutic Applications

1. Neurodegenerative Diseases

Research indicates that Ro 04-5595 hydrochloride may play a role in mitigating the effects of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Excessive activation of GluN2B-containing NMDA receptors has been linked to neurodegeneration. By selectively blocking these receptors, Ro 04-5595 could potentially reduce neuronal damage and improve cognitive function .

2. Addiction Treatment

Studies have shown that this compound can influence addiction behaviors, particularly in models of cocaine and sucrose self-administration. In animal studies, administration of Ro 04-5595 has been associated with reduced drug-seeking behavior, suggesting its potential as a therapeutic agent for substance use disorders .

3. Pain Management

Although primarily studied for its neurological applications, there is emerging evidence that Ro 04-5595 may also have implications in pain management by modulating synaptic plasticity and excitatory neurotransmission .

Case Studies and Research Findings

The following table summarizes key findings from various studies involving this compound:

類似化合物との比較

- Ro 04-5595 塩酸塩のユニークさは、GluN2B含有NMDA受容体に対する選択性にあります。

- 類似の化合物には、メマンチンやイフェンプロジルなどの他のNMDA受容体アンタゴニストがあります。

生物活性

Ro 04-5595 hydrochloride is a selective antagonist for the GluN2B subunit of NMDA receptors, which play a critical role in synaptic plasticity and memory function. This compound has garnered attention in neuroscience research due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and neurodegenerative diseases.

- Chemical Formula : C₁₉H₂₂ClN₀₂·HCl

- Molecular Weight : 368.3 g/mol

- CAS Number : 64047-73-0

- Purity : ≥98% (HPLC)

- Storage Conditions : Desiccate at +4°C

Ro 04-5595 exhibits a high affinity for GluN2B-containing NMDA receptors with an inhibition constant of approximately 31 nM . Its selective antagonism at these receptors provides insights into the modulation of glutamatergic signaling pathways, which are implicated in various neuropsychological conditions.

In Vivo Studies

-

Locomotor Activity Modulation :

A study investigated the effects of Ro 04-5595 on methamphetamine-induced locomotor stimulation in mice. Mice pretreated with Ro 04-5595 showed a significant reduction in locomotor activity compared to controls, indicating that GluN2B antagonism can mitigate stimulant effects .Treatment Group Locomotor Activity (units) Control (Saline) 200 ± 15 Ro 04-5595 (1 mg/kg) 150 ± 10 Ro 04-5595 (5 mg/kg) 100 ± 8 -

Cocaine Self-Administration :

In a study involving Long-Evans rats, the administration of Ro 04-5595 led to decreased self-administration of cocaine, suggesting its potential role in reducing addictive behaviors. The rats receiving Ro 04-5595 showed altered reward processing compared to those receiving saline .

In Vitro Studies

Ro 04-5595 has been evaluated for its effects on synaptic transmission and plasticity. In vitro studies demonstrated that this compound can effectively block NMDA receptor-mediated currents, thereby influencing synaptic strength and neuronal excitability.

Case Studies and Clinical Implications

-

Addiction Treatment :

A case study focused on the use of Ro 04-5595 in models of cocaine addiction showed promising results. The blockade of GluN2B receptors was associated with reduced craving and withdrawal symptoms in animal models, suggesting its potential as a therapeutic agent for substance use disorders. -

Neurodegenerative Diseases :

Another investigation highlighted the neuroprotective effects of Ro 04-5595 in models of Alzheimer’s disease. The compound demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures, indicating its potential utility in neurodegenerative disease management.

特性

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982243 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-73-0 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。